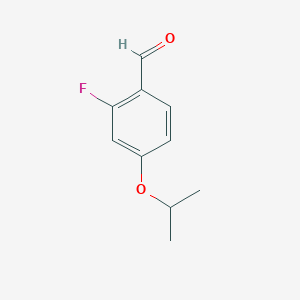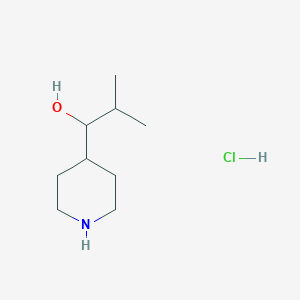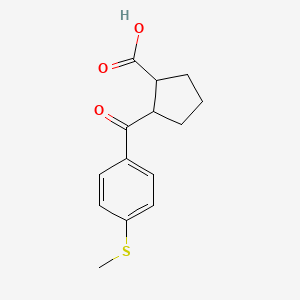
2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Übersicht
Beschreibung
2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid, commonly referred to as 4-MBCA, is a carboxylic acid derived from 4-methylsulfanylbenzene. It is a colorless, crystalline solid with a molecular formula of C10H12O3S and a molecular weight of 212.26 g/mol. 4-MBCA is widely used as a reagent in organic synthesis and as a starting material for the production of various pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Novel Isosteres for Carboxylic Acid Functional Group
Cyclopentane derivatives have been explored as novel isosteres for the carboxylic acid functional group. The cyclopentane-1,3-dione unit, in particular, has shown potential as an effective substitute for the carboxylic acid functional group, suggesting utility in drug design. This adaptation can contribute to the development of potent thromboxane A2 receptor antagonists, offering a new approach to therapeutic agent design with potentially improved pharmacokinetic properties (Ballatore et al., 2011).
Metal–Organic Frameworks (MOFs)
Research has also focused on the construction of copper metal–organic systems utilizing carboxylate ligands derived from cyclopentane. These studies have led to the isolation of metal–organic complexes that demonstrate diverse molecular architectures. This work contributes to the field of coordination chemistry and provides a foundation for the development of novel materials with potential applications in catalysis, gas storage, and separation processes (Dai et al., 2009).
Antimicrobial and Antifungal Activity
Cyclopentane derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Such compounds, particularly arylidene derivatives, have shown promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus. This line of research highlights the potential of cyclopentane-based compounds in the development of new antibacterial and antifungal agents, which could address the growing issue of antibiotic resistance (Kathiravan et al., 2017).
Sustainable Agricultural Applications
The use of cyclopentane derivatives, such as carbendazim and tebuconazole, encapsulated in solid lipid nanoparticles and polymeric nanocapsules, has been investigated for sustainable agricultural applications. These carrier systems offer modified release profiles, reduced environmental toxicity, and improved efficacy against fungal diseases in plants. Such research is crucial for developing safer and more efficient agricultural practices (Campos et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZNUKRLXZYVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



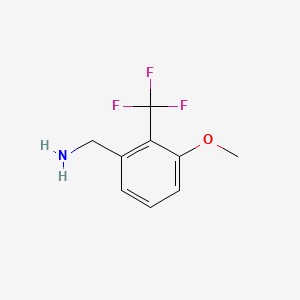
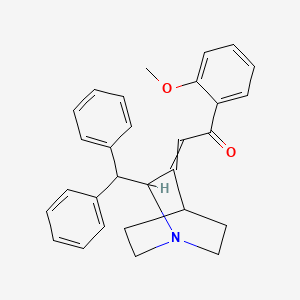
![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)
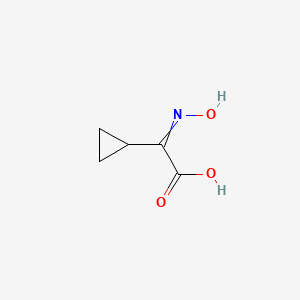
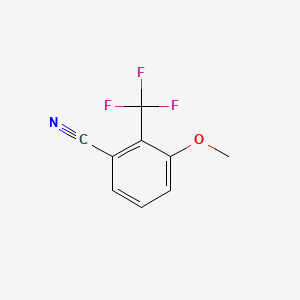
![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)

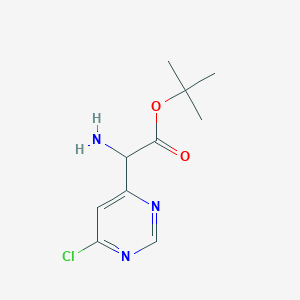
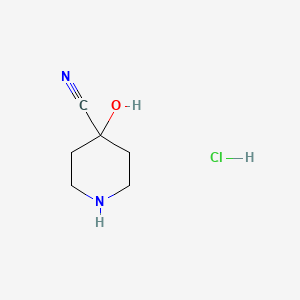
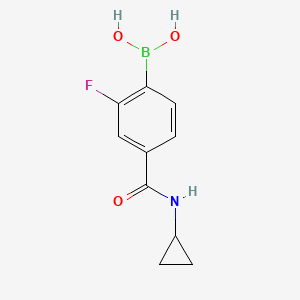
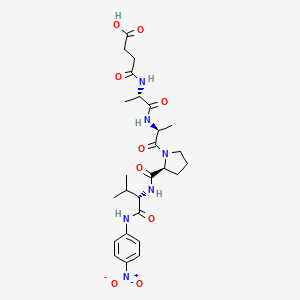
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
